2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenoxy and methylphenyl groups attached to a thieno[3,4-c]pyrazol core, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorobenzene derivatives, methylphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-2-methyl-1,3-benzenediol
- 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its unique combination of functional groups and the thieno[3,4-c]pyrazol core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic organic molecule that has drawn attention for its potential biological activities. This paper explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18FN3O. The structure features a fluorophenoxy group, a thienopyrazole moiety, and an acetamide functional group. These components contribute to its unique biological properties.
Research indicates that this compound interacts with various biological targets, particularly ion channels such as TRPM8 (Transient Receptor Potential Melastatin 8). Modulation of these channels can have implications for pain relief and anti-inflammatory effects. The interaction with TRPM8 suggests potential applications in treating conditions related to cold sensation and pain perception.
Biological Activities
The biological activities of This compound include:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models.
- Antioxidant Properties : It exhibits significant antioxidant activity, which may protect cells from oxidative stress.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Reduction in inflammatory markers | |
Antioxidant | Scavenging of free radicals | |
Anticancer | Inhibition of cell proliferation |
Case Studies
-
Study on Anti-inflammatory Effects :
A study conducted on animal models demonstrated that the administration of this compound significantly reduced levels of pro-inflammatory cytokines. The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways. -
Antioxidant Activity Assessment :
In vitro assays showed that the compound effectively scavenged reactive oxygen species (ROS), leading to decreased cellular damage in oxidative stress models. This suggests its utility in conditions characterized by oxidative stress. -
Anticancer Research :
A recent investigation evaluated the effect of this compound on various cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-6-2-4-8-17(13)24-20(14-11-27-12-16(14)23-24)22-19(25)10-26-18-9-5-3-7-15(18)21/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFGEOQLYZSQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.